Rosuvastatin calcium impurity E is a byproduct associated with the synthesis and degradation of rosuvastatin calcium, a widely used lipid-lowering agent for managing hypercholesterolemia. This impurity is significant in pharmaceutical research, particularly concerning the safety and efficacy of rosuvastatin formulations. Understanding the characteristics and implications of this impurity is crucial for ensuring drug quality and compliance with regulatory standards.
Rosuvastatin calcium impurity E is derived from the synthetic pathways involved in producing rosuvastatin calcium. It can be generated through various chemical reactions during the manufacturing process, particularly through the degradation or incomplete reactions of starting materials or intermediates. The specific compound has been identified by its Chemical Abstracts Service number 2226413-61-0 and has a molecular weight of 832.9 g/mol .
The synthesis of rosuvastatin calcium impurity E involves multiple steps, typically including reactions such as hydrolysis, esterification, and cyclization. The methods employed can vary significantly based on the desired purity and yield.
The molecular structure of rosuvastatin calcium impurity E can be represented as follows:
This structure features multiple functional groups that contribute to its chemical properties and reactivity.
The analysis of this compound typically includes techniques such as Nuclear Magnetic Resonance spectroscopy (NMR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm its identity and purity .
Rosuvastatin calcium impurity E can undergo several types of chemical reactions:
The common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents to facilitate the reactions under controlled conditions .
As an impurity related to rosuvastatin, its mechanism of action is likely similar to that of rosuvastatin itself, which primarily functions as a competitive inhibitor of HMG-CoA reductase. This enzyme plays a crucial role in cholesterol biosynthesis by converting 3-hydroxy-3-methylglutaryl coenzyme A to mevalonate.
The inhibition of HMG-CoA reductase leads to decreased cholesterol levels in the bloodstream, which is beneficial for managing conditions like hyperlipidemia . The presence of impurities such as rosuvastatin calcium impurity E could potentially influence this mechanism by altering pharmacokinetics or pharmacodynamics.
Relevant analytical techniques like HPLC have shown that impurities must be maintained below certain thresholds (typically less than 0.15% for known impurities) to comply with regulatory standards .
Rosuvastatin calcium impurity E is primarily utilized in pharmaceutical research settings:
Rosuvastatin calcium impurity E [EP] (CAS 2226413-61-0) is a dimeric process-related impurity formed during the final stages of rosuvastatin synthesis. This complex impurity arises primarily through nucleophilic addition reactions involving reactive intermediates generated during API manufacturing. The formation mechanism involves the reaction between the C6-aldehyde intermediate (generated during oxidative steps) and the C5-anion of another rosuvastatin molecule under basic conditions. This results in a carbon-carbon bonded dimeric structure with the molecular formula C₃₈H₄₅F₂N₆O₉S₂·½Ca (MW: 851.94 g/mol) [8].
Key process parameters influencing impurity E formation include:
Table 1: Process Parameters and Their Impact on Impurity E Formation
Parameter | Optimal Range | Risk Threshold | Formation Mechanism |
---|---|---|---|
Temperature | 0-10°C | >25°C | Enhanced molecular mobility enabling intermolecular reactions |
pH | 6.5-7.5 | >8.5 | Deprotonation at C5 creating nucleophilic center |
Concentration | <0.3M | >0.5M | Increased collision frequency between reactive species |
Reaction Time | <2 hours | >4 hours | Kinetic accumulation of reactive intermediates |
Stereochemical integrity at the C3 and C5 chiral centers is critical for rosuvastatin's pharmacological activity. Impurity E formation involves stereochemical drift through enolization of the β,δ-dihydroxycarboxylate system under alkaline conditions. The 3,5-dihydroxyheptanoic acid moiety undergoes partial epimerization when exposed to pH >8.5 during processing, creating diastereomeric variants that participate in impurity E formation [4] [9].
The susceptibility to epimerization follows the order:3R,5S (pharmacologically active) > 3S,5R > 3R,5R > 3S,5S
This stereochemical instability is exacerbated by:
Table 2: Stereochemical Variants in Impurity E Formation
Stereochemistry | Relative Formation Rate | Detection Method | Contribution to Impurity E |
---|---|---|---|
3R,5S (API) | 1.0 (reference) | Chiral HPLC | Primary precursor |
3S,5R | 0.85 | Chiral SFC | Major contributor |
3R,5R | 0.42 | NMR spectroscopy | Minor pathway |
3S,5S | 0.18 | X-ray crystallography | Negligible contribution |
The distinctive pyrimidine core of rosuvastatin contains critical N-methyl-N-methylsulfonamide functionality that participates in impurity generation. During alkylation steps, the sulfonamide nitrogen can undergo:
The molecular structure of impurity E features a unique bis-pyrimidine system connected through a -CH(OH)- bridge, confirmed by LC-MS analysis showing m/z 832.93 [M+H]⁺ for the free acid form (C₃₈H₄₆F₂N₆O₉S₂). This structure arises specifically when sulfonation reagents (e.g., methanesulfonyl chloride) are added at temperatures exceeding -10°C, causing exothermic side reactions. The impurity's extended conjugation system exhibits distinctive UV absorbance at 244 nm and 294 nm, providing a spectroscopic fingerprint for detection [3] [8].
Controlling impurity E requires a multivariate approach targeting both kinetic and thermodynamic aspects of its formation:
These optimizations reduce impurity E levels from initial 0.7-1.2% in development batches to <0.15% in commercial-scale production, well below the ICH identification threshold of 0.10%. Post-synthetic storage stability studies demonstrate that optimized API batches maintain impurity E <0.05% under accelerated storage conditions (40°C/75% RH) for 6 months [4] [7].
Table 3: Optimization Impact on Impurity E Levels
Process Modification | Temperature Control | Impurity E Reduction (%) | Batch Yield Improvement |
---|---|---|---|
Standard process | 20-25°C | Baseline (0%) | 65% |
Low-temperature sulfonation | -10°C to 0°C | 42% | 71% |
Phase-transfer catalysis | 0-5°C | 68% | 78% |
Flow chemistry implementation | -5±0.5°C | 89% | 82% |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7